molecular formula C26H25N7O2 B6565418 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide CAS No. 1007173-45-6

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide

Cat. No.: B6565418
CAS No.: 1007173-45-6
M. Wt: 467.5 g/mol
InChI Key: RYKBCCQKEJRQGR-UHFFFAOYSA-N
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Description

The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,3-dimethylphenyl group at the pyrazolo[3,4-d]pyrimidine core, a 3-methylpyrazole substituent, and a 2-(4-methylphenoxy)acetamide side chain.

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O2/c1-16-8-10-20(11-9-16)35-14-24(34)30-23-12-18(3)31-33(23)26-21-13-29-32(25(21)27-15-28-26)22-7-5-6-17(2)19(22)4/h5-13,15H,14H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKBCCQKEJRQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The 2,3-dimethylphenyl group in the target compound may enhance steric bulk and lipophilicity compared to the 4-fluorophenyl analog .
  • The absence of a fused thieno- or chromenone system (as in ) suggests reduced planarity and altered binding interactions.

Physicochemical Properties

However, inferences can be drawn from analogs:

Property Target Compound (Estimated) 4-Fluorophenyl Analog Thieno-Fused Analog Chromenone Derivative
Molecular Weight (g/mol) ~550 (calculated) 568.6 354.4 571.2
Melting Point (°C) Not reported Not reported Not reported 302–304
LogP ~3.5 (predicted) ~4.0 ~2.8 ~3.7

Notes:

  • Higher molecular weight and lipophilicity (LogP) in the target compound compared to the thieno-fused analog may impact bioavailability.

Challenges :

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